molecular formula C17H26N2O3S B5379310 N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5379310
M. Wt: 338.5 g/mol
InChI Key: KAJULIHKDAEKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation, and their inhibition has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide has been reported to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been reported to have a low toxicity profile, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. Additionally, its low toxicity profile makes it a safe compound to use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide. One potential direction is the development of new drugs based on this compound for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of new analogs of N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide may lead to the discovery of new compounds with even greater potency and selectivity.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of N-benzyl-4-piperidone with ethylsulfonyl chloride and triethylamine in the presence of acetonitrile. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-benzyl-N-ethyl-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent analgesic and anti-inflammatory activities, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-benzyl-N-ethyl-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-18(14-15-8-6-5-7-9-15)17(20)16-10-12-19(13-11-16)23(21,22)4-2/h5-9,16H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJULIHKDAEKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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